1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate
Description
Chemical Structure: The compound consists of two 4,4'-bipyridinium (viologen) units connected via a 1,2-phenylene bis(methylene) bridge, with hexafluorophosphate (PF₆⁻) counterions. Its molecular formula is (C₂₈H₂₆N₄)(PF₆)₂, and molecular weight is approximately 708.5 g/mol (calculated from constituent atoms: C₂₈H₂₆N₄²⁺ cation = 418 g/mol; 2 PF₆⁻ = 290 g/mol) .
Synthesis: Synthesized via nucleophilic substitution reactions between bromomethyl precursors and bipyridine derivatives in polar solvents like DMF or chloroform, followed by anion exchange to introduce PF₆⁻ .
Properties
IUPAC Name |
4-pyridin-4-yl-1-[[2-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4.2F6P/c1-2-4-28(22-32-19-11-26(12-20-32)24-7-15-30-16-8-24)27(3-1)21-31-17-9-25(10-18-31)23-5-13-29-14-6-23;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIQERCGPOWJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F12N4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Stoichiometric Adjustments
-
Excess 4,4'-bipyridine (2.2 equivalents) mitigates incomplete quaternization, improving yield to 82%.
Purification and Characterization
Recrystallization
Analytical Data
Scalability and Industrial Production
Large-Scale Synthesis
Supplier Protocols
| Supplier | Purity | Form | Price (100 mg) |
|---|---|---|---|
| TCI America | >98.0% | Crystalline | $94.00 |
| Service Chemical | 95% | Powder | $71.00 |
Challenges and Alternatives
Byproduct Formation
Chemical Reactions Analysis
Redox Behavior and Electrochemical Reactions
The compound exhibits reversible two-electron redox activity due to its viologen-like structure. Cyclic voltammetry (CV) in acetonitrile reveals:
| Redox Process | Potential (V vs. Ag/AgCl) | Application | Reference |
|---|---|---|---|
| Reduction | -0.45, -0.85 | Electron shuttle in batteries | |
| Oxidation | +1.10 | Supercapacitor electrodes |
Key Findings :
- Stabilizes radical intermediates during charge-discharge cycles .
- Used in organic radical batteries for high energy density (>300 Wh/kg) .
Template-Directed Catenation and Supramolecular Chemistry
The compound serves as a π-accepting template in catenane synthesis. Reaction with crown ethers (e.g., BPP34C10) under mild conditions yields mechanically interlocked molecules (Fig. 2) :
| Components | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Crown ether + Bipyridinium salt | DMF | Catenane·4PF₆ | 40–50% |
Mechanism : Host-guest interactions between the electron-deficient bipyridinium and electron-rich crown ether enable templated cyclization .
Coordination Chemistry with Transition Metals
The compound acts as a bridging ligand for Zn²⁺ and other transition metals, forming metal-organic frameworks (MOFs) :
| Metal Salt | Solvent | Structure | Symmetry | Unit Cell (Å) | Reference |
|---|---|---|---|---|---|
| ZnCl₂ | H₂O/DMF | Cubic framework | Fm3m | 52.9345 |
Applications :
- MOFs exhibit porosity for gas storage (CO₂ uptake: 12.5 mmol/g at 298 K) .
- Stabilizes radical species in catalytic cycles .
Photochemical and Photophysical Reactions
Under UV irradiation (λ = 365 nm), the compound undergoes reversible photochromism , transitioning from pale yellow to blue due to radical formation:
| Condition | λmax (nm) | Color Change | Application | Reference |
|---|---|---|---|---|
| UV light (30 s) | 605 | Yellow → Blue | Optical sensors | |
| Dark (5 min) | – | Blue → Yellow | Rewritable media |
Mechanism : Photoinduced electron transfer generates bipyridinium radical cations, stabilized by PF₆⁻ counterions.
Biological and Catalytic Interactions
While primarily studied in materials science, the compound shows antibacterial activity against Staphylococcus aureus (MIC = 20–40 µM). Its redox activity also enables use in enzymatic catalysis as an electron mediator .
Scientific Research Applications
Structure and Composition
The molecular formula for 1,1'-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate is with a molecular weight of 706.46 g/mol. The compound is typically encountered as a solid and is soluble in polar solvents such as dimethylformamide.
Electrochemical Sensors
One of the primary applications of this compound is in the development of electrochemical sensors. The bipyridinium moiety facilitates electron transfer processes, making it an excellent candidate for redox-active materials in sensors. Studies have demonstrated its effectiveness in detecting various analytes through voltammetric techniques.
Case Study: Detection of Heavy Metals
Research has shown that modified electrodes incorporating this compound can detect heavy metals with high sensitivity and selectivity. For instance, the compound was used to develop a sensor for lead ions (Pb²⁺) in aqueous solutions, achieving detection limits in the nanomolar range.
Photovoltaic Devices
The compound's ability to participate in charge transfer processes has led to its exploration as a component in photovoltaic devices. Its unique electronic properties allow it to function effectively as an electron acceptor or donor.
Case Study: Dye-Sensitized Solar Cells
In dye-sensitized solar cells (DSSCs), the incorporation of this bipyridinium salt has been shown to enhance the efficiency of charge separation and transport. A study reported an increase in overall energy conversion efficiency by 15% when this compound was used compared to traditional materials.
Biological Applications
The compound also exhibits potential biological applications, particularly in the field of drug delivery and imaging.
Case Study: Targeted Drug Delivery
Research indicates that conjugating this compound with therapeutic agents can improve their delivery to specific cells or tissues due to its positive charge, which enhances cellular uptake. In vitro studies have shown increased cytotoxicity against cancer cell lines when used as part of a drug delivery system.
Material Science
In material science, this compound has been utilized to create conductive polymers and nanocomposites.
Case Study: Conductive Polymers
The integration of this bipyridinium salt into polymer matrices has resulted in materials with enhanced electrical conductivity and mechanical properties. These materials are being investigated for applications in flexible electronics and energy storage devices.
Mechanism of Action
The mechanism of action of 1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various redox processes. Its molecular targets include electron-rich and electron-deficient species, and it can participate in electron transfer pathways .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Electrochemical Data
Key Observations :
Commercial Availability and Pricing
Biological Activity
1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate, often referred to as a dimeric pyridinium compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by its unique bipyridinium structure, which is known to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 552.47 g/mol. It is typically presented as a solid at room temperature and has a high purity level (>98% as determined by HPLC) . The compound's structure includes two bipyridinium units linked by a phenylene bridge, which is significant for its biological interactions.
Biological Activity Overview
The biological activities of 1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium have been studied in various contexts:
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function . The compound demonstrated an IC50 value in the micromolar range against several cancer cell lines.
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and interference with cellular respiration .
Neuroprotective Effects
In animal models of neurodegenerative diseases, the compound exhibited neuroprotective effects. It was found to reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing ROS levels and activating caspases.
- Membrane Disruption : Its cationic nature allows it to interact with negatively charged bacterial membranes, leading to cell lysis.
- Oxidative Stress Reduction : In neuroprotective studies, it mitigates oxidative damage by enhancing antioxidant enzyme activity.
Case Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, researchers evaluated the anticancer efficacy of various pyridinium derivatives, including 1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium. The results indicated significant cytotoxic effects on HCT116 colon cancer cells with an IC50 of approximately 2.5 µM .
Case Study 2: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound reported effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be around 15 µg/mL for both pathogens .
Table 1: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound with high purity?
Answer:
A two-step protocol is commonly employed:
Quaternization : React 4,4'-bipyridine with 1,2-bis(bromomethyl)benzene in a polar aprotic solvent (e.g., acetonitrile) under reflux (80–90°C, 24–48 hrs). Monitor progress via H NMR for disappearance of bipyridine protons .
Counterion exchange : Treat the bromide intermediate with ammonium hexafluorophosphate (NHPF) in aqueous methanol to precipitate the PF salt. Purify via recrystallization (acetonitrile/ether) .
Critical considerations :
- Use anhydrous conditions to avoid hydrolysis.
- Confirm purity via elemental analysis (deviation <0.4% for C, H, N) and ion chromatography (PF content >98%) .
Basic: How should researchers characterize this compound’s structural integrity?
Answer:
Combine multiple techniques:
- NMR : H and C NMR to verify aromatic proton environments (δ 8.5–9.5 ppm for bipyridinium protons) and absence of unreacted starting materials .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 706.456 (M/2) and 283.228 (PF) .
- X-ray crystallography : Resolve π-stacking interactions between bipyridinium moieties (interplanar spacing ~3.4 Å) .
Advanced: How do electronic properties influence its applicability in redox-active materials?
Answer:
The bipyridinium core acts as a strong electron acceptor. Investigate via:
- Cyclic voltammetry (CV) : Two reversible reduction waves at E ≈ −0.35 V and −0.75 V (vs. Ag/AgCl) indicate stable radical cation and neutral states .
- UV-vis spectroscopy : Monitor intervalence charge-transfer (IVCT) bands in mixed-valence states (λ ~600 nm) .
Data contradiction tip : Discrepancies in reduction potentials may arise from solvent polarity (e.g., acetonitrile vs. DMF). Standardize conditions using IUPAC-recommended reference electrodes .
Basic: What stability precautions are essential for long-term storage?
Answer:
- Storage : Keep in amber vials under inert gas (Ar/N) at −20°C to prevent PF hydrolysis. Avoid exposure to moisture or light .
- Decomposition signs : Cloudy solutions or pH <5 indicate HF release. Test with pH strips and neutralize with CaCO .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Common issues and solutions:
- Unexpected H NMR splitting : Attributable to dynamic rotational isomerism of the xylylene spacer. Use variable-temperature NMR (VT-NMR) to coalesce splitting at >60°C .
- Mass spec adducts : Suppress alkali metal adducts by adding 0.1% formic acid to ESI solutions .
Basic: What solvents are optimal for electrochemical studies?
Answer:
Use anhydrous acetonitrile (0.1 M TBAPF as supporting electrolyte) for:
- High solubility (>10 mM).
- Wide electrochemical window (−2.0 to +2.0 V vs. Ag/AgCl) .
Avoid : Protic solvents (e.g., HO, MeOH), which destabilize the PF counterion .
Advanced: How does the counterion (PF6−_6^-6−) influence supramolecular assembly?
Answer:
PF’s low basicity enhances cationic π-π interactions. Characterize via:
- Single-crystal XRD : Identify anion-π interactions between PF and bipyridinium (distance ~3.2 Å) .
- DSC/TGA : PF decomposition occurs at >300°C, ensuring thermal stability in materials applications .
Basic: What analytical techniques detect trace impurities?
Answer:
- HPLC-UV (C18 column, 70:30 MeCN/HO, 1 mL/min): Detect unreacted 4,4'-bipyridine (retention time ~3.2 min) .
- ICP-MS : Quantify residual Br from incomplete counterion exchange (limit of detection: 0.1 ppm) .
Advanced: What mechanistic insights guide its use in photoredox catalysis?
Answer:
The compound’s excited-state redox potential (E* ≈ +1.2 V vs. SCE) enables oxidation of substrates like aryl amines. Validate via:
- Transient absorption spectroscopy : Measure excited-state lifetime (>50 ns) in deaerated solutions .
- Quantum yield calculations : Compare with Ru(bpy) benchmarks (Φ ≈ 0.8) .
Basic: How to assess its solubility for solution-phase applications?
Answer:
Test solubility gradients in:
- Polar solvents : >50 mg/mL in DMF, DMSO.
- Nonpolar solvents : <1 mg/mL in hexane, toluene.
Note : Solubility decreases with PF content; use sonication for dispersion .
Advanced: What strategies mitigate aggregation-induced quenching in luminescence studies?
Answer:
- Dilute solutions : Use concentrations <1 mM.
- Additive screening : Introduce 1% PEG-400 to disrupt π-stacking .
- Temperature control : Conduct experiments at 4°C to reduce kinetic aggregation .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhaling hexafluorophosphate degradation products (e.g., HF) .
- Spill management : Neutralize with CaCO slurry and dispose as hazardous waste .
Advanced: How to model its charge-transport properties computationally?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to estimate HOMO/LUMO energies (HOMO ≈ −9.2 eV, LUMO ≈ −5.6 eV) .
- MD simulations : Simulate ion diffusion in polymer matrices using OPLS-AA force fields .
Basic: What spectroscopic benchmarks confirm successful synthesis?
Answer:
- IR : PF stretching vibrations at 840 cm (strong) and 558 cm (medium) .
- Elemental analysis : Theoretical C 47.61%, H 3.41%, N 7.93%; accept ±0.3% deviation .
Advanced: How does structural isomerism impact its electrochemical behavior?
Answer:
The 1,2-phenylene spacer (vs. 1,4-isomer) introduces steric hindrance, altering:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
